(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
“(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 199174-24-8 .
Molecular Structure Analysis
The molecular formula of “(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is C10H19NO3 . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.27 . It is a solid at room temperature . The density is 1.1±0.1 g/cm3 . The boiling point is 289.5±13.0 °C at 760 mmHg . The flash point is 128.9±19.8 °C . The refractive index is 1.484 . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Synthesis of Chiral Pyrrolidines : One application is in the enantioselective synthesis of chiral pyrrolidines. Chung et al. (2005) detailed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, which resulted in high yields and excellent enantiomeric excesses (Chung et al., 2005).
Anti-Inflammatory and Analgesic Applications : Ikuta et al. (1987) synthesized derivatives of pyrrolidine, including 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which demonstrated significant anti-inflammatory and analgesic properties. These compounds also showed reduced ulcerogenic effects compared to traditional drugs (Ikuta et al., 1987).
Development of Polyfluoroalkylated Prolinols : Funabiki et al. (2008) researched the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols. They found that the reduction of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate yielded excellent diastereoselectivities and good yields (Funabiki et al., 2008).
Synthesis of Pyrrolidine Derivatives : There's also research on synthesizing various pyrrolidine derivatives. For example, Weber et al. (1995) studied the synthesis and structure of a particular pyrrolidine derivative, providing insights into the structural characteristics of such compounds (Weber et al., 1995).
Crystal Structure Analysis : Naveen et al. (2007) focused on the crystal structure of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. This research contributes to the understanding of the molecular and crystal structures of pyrrolidine derivatives (Naveen et al., 2007).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGXXRMJFUUKV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363862 | |
Record name | tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
199174-24-8 | |
Record name | tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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